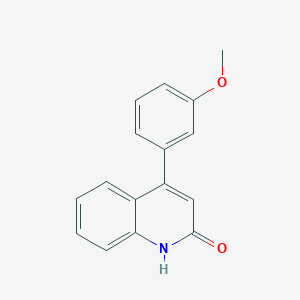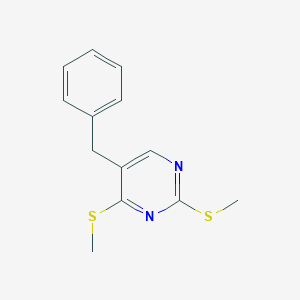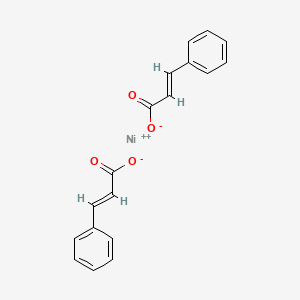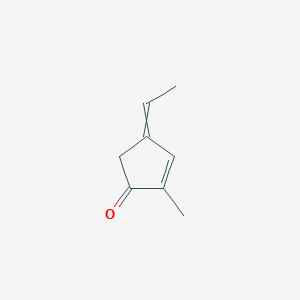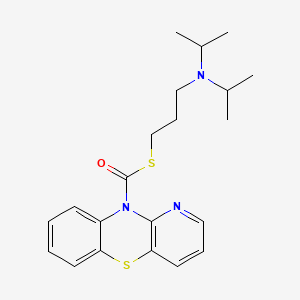
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carbothioic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido(3,2-b)(1,4)benzothiazine core, followed by the introduction of the carbothioic acid and S-(3-diisopropylaminopropyl) ester groups. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1H-Pyrido[3,2-b][1,4]benzothiazine
- Isothipendyl M (ring)
- Prothipendyl M (ring)
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
63906-32-1 |
|---|---|
分子式 |
C21H27N3OS2 |
分子量 |
401.6 g/mol |
IUPAC 名称 |
S-[3-[di(propan-2-yl)amino]propyl] pyrido[3,2-b][1,4]benzothiazine-10-carbothioate |
InChI |
InChI=1S/C21H27N3OS2/c1-15(2)23(16(3)4)13-8-14-26-21(25)24-17-9-5-6-10-18(17)27-19-11-7-12-22-20(19)24/h5-7,9-12,15-16H,8,13-14H2,1-4H3 |
InChI 键 |
DWWUYAKQUGMWPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCCSC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


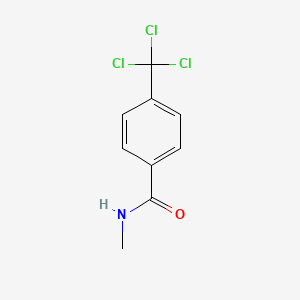
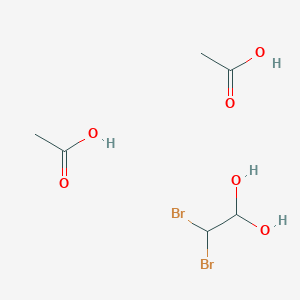
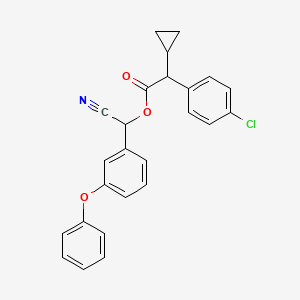
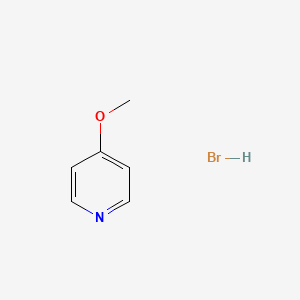
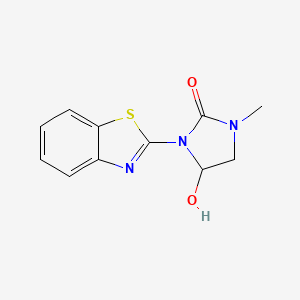

![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
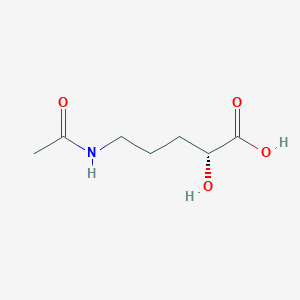
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)
